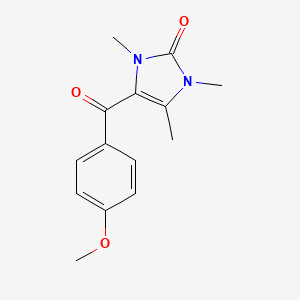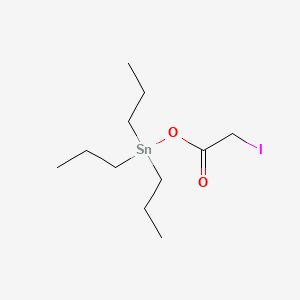![molecular formula C22H32O7 B14441857 17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol CAS No. 78836-81-4](/img/structure/B14441857.png)
17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by a long chain of ethoxy groups attached to a naphthyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethoxy groups to a naphthyloxy precursor. The process can be summarized as follows:
Starting Material: The synthesis begins with 2-naphthol, which is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-naphthyloxy)ethanol.
Ethoxylation: The 2-(2-naphthyloxy)ethanol is then subjected to further ethoxylation by reacting it with additional ethylene oxide molecules. This step is repeated multiple times to achieve the desired number of ethoxy groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde or 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid.
Reduction: Formation of 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used as a surfactant or emulsifier in various industrial applications. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
作用机制
The mechanism of action of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with specific molecular targets. The compound’s long ethoxy chain allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can modulate various cellular pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol: A shorter chain analog with fewer ethoxy groups.
2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethanol: Another analog with an intermediate number of ethoxy groups.
Uniqueness
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its extended ethoxy chain, which imparts distinct physicochemical properties. This extended chain enhances its solubility in both polar and non-polar solvents, making it versatile for various applications. Additionally, the compound’s ability to undergo multiple chemical reactions and form diverse derivatives further distinguishes it from its shorter-chain analogs.
属性
CAS 编号 |
78836-81-4 |
|---|---|
分子式 |
C22H32O7 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2-naphthalen-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H32O7/c23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-22-6-5-20-3-1-2-4-21(20)19-22/h1-6,19,23H,7-18H2 |
InChI 键 |
JAQSRVWBRMLVIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


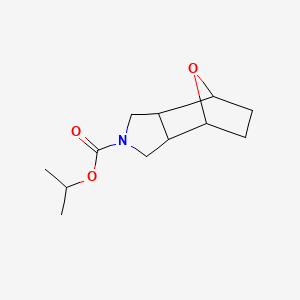


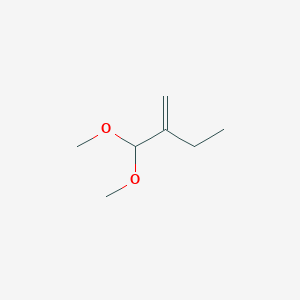
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

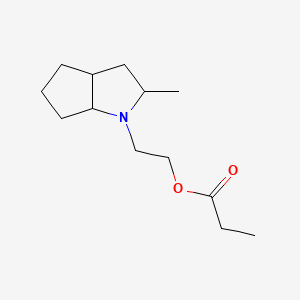

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

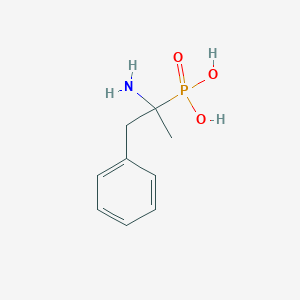
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
